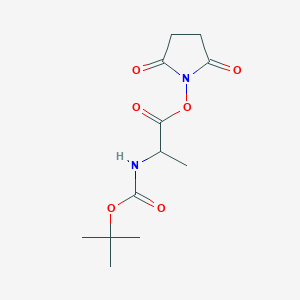

Boc-Ala-OSu

Description

The exact mass of the compound Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-Ala-OSu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Ala-OSu including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMUWNFVTWKSDT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301219552 | |

| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3392-05-0 | |

| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3392-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyloxycarbonyl-L-alanine-N-hydroxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical Mechanism and Application of Boc-Ala-OSu in Bioconjugation and Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(tert-Butoxycarbonyl)-L-alanine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Ala-OSu, is a widely utilized amino acid derivative in the fields of biochemistry and pharmaceutical development. Its primary function is not as a bioactive molecule with a pharmacological mechanism of action, but rather as a critical building block in the chemical synthesis of peptides and other bioconjugates. This guide delineates the chemical mechanism of action of Boc-Ala-OSu, its role in synthetic methodologies, and provides exemplary experimental protocols for its application.

Core Chemical Mechanism of Action

The reactivity of Boc-Ala-OSu is dictated by two key functional components: the N-hydroxysuccinimide (NHS) ester and the tert-butoxycarbonyl (Boc) protecting group.

1.1. Amide Bond Formation via NHS Ester Activation

The core "mechanism of action" of Boc-Ala-OSu is its function as an amine-reactive compound for the formation of stable amide bonds.[1][2] The N-hydroxysuccinimide ester is an activated form of the carboxylic acid of alanine. The NHS moiety is an excellent leaving group, making the carboxyl carbon highly susceptible to nucleophilic attack by primary aliphatic amines, such as the N-terminal amine of a peptide or the amine group on a lysine side chain.[1][3]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, leading to the elimination of N-hydroxysuccinimide and the formation of a stable amide bond.[1] This reaction is typically carried out in a non-nucleophilic buffer at a pH range of 7 to 9.[1]

Caption: Nucleophilic acyl substitution reaction of Boc-Ala-OSu with a primary amine.

1.2. The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of alanine.[4][5] Its presence is crucial during peptide synthesis to prevent unwanted side reactions, such as self-polymerization of the amino acid or reaction at the N-terminus during the coupling of the subsequent amino acid in the sequence.[6][7] The Boc group is stable under the neutral to basic conditions required for the NHS ester coupling reaction.[4]

Following the successful coupling of Boc-Ala-OSu, the Boc group can be readily removed with a moderately strong acid, most commonly trifluoroacetic acid (TFA), to expose the new N-terminal amine for the next coupling step in a peptide synthesis workflow.[4][8]

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Ala-OSu is a key reagent in Boc-based solid-phase peptide synthesis (SPPS). SPPS allows for the stepwise construction of a peptide chain that is anchored to a solid support (resin).

The general workflow for incorporating an alanine residue using Boc-Ala-OSu in SPPS is as follows:

-

Deprotection: The N-terminal protecting group (e.g., Boc) of the growing peptide chain attached to the resin is removed using an acid like TFA.

-

Neutralization: The resulting ammonium salt is neutralized with a base to free the N-terminal amine.

-

Coupling: A solution of Boc-Ala-OSu and a non-nucleophilic base is added to the resin. The free amine of the peptide chain reacts with the NHS ester of Boc-Ala-OSu to form a new peptide bond.

-

Washing: The resin is washed to remove excess reagents and the NHS byproduct.

This cycle is repeated to elongate the peptide chain.

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following are generalized protocols for the use of Boc-Ala-OSu. Specific parameters may need to be optimized based on the substrate and desired product.

3.1. General Protocol for Coupling to a Primary Amine in Solution

This protocol is suitable for conjugating Boc-Ala-OSu to a molecule containing a primary amine in a solution phase.

-

Materials:

-

Boc-Ala-OSu

-

Amine-containing substrate

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Reaction vessel

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the amine-containing substrate in the chosen solvent.

-

Add 1.5 to 2.0 molar equivalents of Boc-Ala-OSu to the solution.

-

Add 1.5 to 2.0 molar equivalents of the non-nucleophilic base.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the product can be isolated and purified using standard techniques such as extraction and chromatography.

-

3.2. Protocol for Coupling in Solid-Phase Peptide Synthesis

This protocol outlines the coupling step for incorporating Boc-Ala-OSu onto a resin-bound peptide with a free N-terminal amine.

-

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Ala-OSu

-

SPPS-grade DMF

-

DIPEA

-

SPPS reaction vessel

-

-

Procedure:

-

Swell the peptide-resin in DMF.

-

In a separate vessel, prepare the coupling solution by dissolving 2.0 equivalents of Boc-Ala-OSu (relative to the resin substitution) in DMF.

-

Add 2.0 equivalents of DIPEA to the coupling solution.

-

Add the coupling solution to the swollen resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin test.[9] A negative ninhydrin test indicates the absence of free primary amines.

-

Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Data Presentation

The efficiency of a coupling reaction using Boc-Ala-OSu is evaluated based on the coupling yield. In SPPS, this is often assessed qualitatively with the ninhydrin test or quantitatively after cleavage of the final peptide from the resin.

Table 1: Representative Data for a Boc-Ala-OSu Coupling Reaction in SPPS

| Parameter | Typical Value | Method of Determination | Reference |

| Equivalents of Boc-Ala-OSu | 1.5 - 2.0 | Calculation based on resin loading | [9] |

| Equivalents of Base (DIPEA) | 1.5 - 2.0 | Calculation based on resin loading | [9] |

| Reaction Time | 1 - 4 hours | Monitored | [9] |

| Coupling Efficiency | >99% | Qualitative Ninhydrin Test / Quantitative HPLC of cleaved peptide | [9] |

| Final Peptide Purity | Sequence-dependent | HPLC | [10] |

Note: The values presented are typical and can vary depending on the specific peptide sequence and reaction conditions.

Conclusion

Boc-Ala-OSu does not possess a biological mechanism of action in the traditional sense. Instead, its "mechanism" is a well-defined chemical reaction that is fundamental to the synthesis of peptides and bioconjugates. The N-hydroxysuccinimide ester provides a reliable method for forming amide bonds with primary amines, while the Boc protecting group ensures the regioselectivity of this reaction. A thorough understanding of its chemical properties and reaction conditions is essential for its successful application in research and drug development.

References

- 1. glenresearch.com [glenresearch.com]

- 2. nbinno.com [nbinno.com]

- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-Ala-OSu: Structure, Properties, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-tert-Butoxycarbonyl-L-alanine-N-hydroxysuccinimide ester (Boc-Ala-OSu) is a widely utilized amino acid derivative in the fields of peptide synthesis, bioconjugation, and drug development. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and an N-hydroxysuccinimide (OSu) ester activating the carboxyl group, provides a stable yet reactive building block for the controlled formation of amide bonds. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Boc-Ala-OSu, detailed experimental protocols for its application, and a mechanistic exploration of its reactivity.

Chemical Structure and Properties

Boc-Ala-OSu is a chiral molecule derived from the amino acid L-alanine. The Boc group serves as a temporary protecting group for the amine functionality, preventing unwanted side reactions during peptide chain elongation. This group is notably labile under acidic conditions, allowing for its selective removal without compromising the integrity of the growing peptide chain. The OSu ester is a highly efficient activating group for the carboxyl function, rendering it susceptible to nucleophilic attack by primary and secondary amines to form a stable amide bond.

Chemical Structure:

-

IUPAC Name: (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[1]

-

Synonyms: Boc-L-alanine N-hydroxysuccinimide ester, N-(tert-Butoxycarbonyl)-L-alanine succinimidyl ester[1][2][3]

A 2D representation of the chemical structure of Boc-Ala-OSu is provided below.

Physicochemical Properties

The physical and chemical properties of Boc-Ala-OSu are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 286.28 g/mol | [1][4] |

| Appearance | White to off-white powder or solid | [4][6] |

| Melting Point | 161-165 °C | [4] |

| Optical Activity | [α]20/D −52±3.5°, c = 2.5% in dioxane | [4] |

| Storage Temperature | -20°C | [4] |

| Solubility | Soluble in organic solvents such as Dioxane, DMF, and DCM. | [4][7] |

Experimental Protocols

Boc-Ala-OSu is a key reagent in solid-phase peptide synthesis (SPPS) and bioconjugation reactions. The following sections provide detailed methodologies for its use.

Boc-SPPS Peptide Coupling Protocol

This protocol outlines the steps for coupling Boc-Ala-OSu to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Boc-Ala-OSu

-

Peptide-resin with a free N-terminus

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF for Fmoc-based synthesis deprotection, if applicable)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

N-terminal Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), deprotect it using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

-

Coupling Reaction:

-

Dissolve Boc-Ala-OSu (2-3 equivalents relative to the resin substitution) in a minimal amount of DMF.

-

Add DIPEA (2-3 equivalents) to the dissolved Boc-Ala-OSu.

-

Add the Boc-Ala-OSu/DIPEA solution to the swollen and deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

-

Monitoring the Reaction: Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete reaction.

-

Washing: After a complete reaction, wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

-

Chain Elongation: The resin is now ready for the deprotection of the newly introduced Boc group and subsequent coupling of the next amino acid.

Bioconjugation to a Primary Amine

This protocol describes the general procedure for conjugating Boc-Ala-OSu to a biomolecule containing a primary amine, such as a protein or a labeled probe.

Materials:

-

Boc-Ala-OSu

-

Biomolecule with a primary amine

-

Aqueous buffer (e.g., PBS, pH 7.2-8.0)

-

Organic co-solvent (e.g., DMSO or DMF)

-

Size-exclusion chromatography column or dialysis equipment

Procedure:

-

Dissolve Boc-Ala-OSu: Prepare a stock solution of Boc-Ala-OSu in an organic co-solvent like DMSO or DMF at a high concentration (e.g., 10-100 mM).

-

Prepare Biomolecule Solution: Dissolve the biomolecule in the chosen aqueous buffer. The concentration will depend on the specific biomolecule.

-

Conjugation Reaction:

-

Add the Boc-Ala-OSu stock solution to the biomolecule solution dropwise while gently stirring. A molar excess of Boc-Ala-OSu (typically 5-20 fold) is used to drive the reaction to completion. The final concentration of the organic co-solvent should be kept low (e.g., <10%) to avoid denaturation of the biomolecule.

-

Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.

-

-

Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted Boc-Ala-OSu.

-

Purification: Remove the unreacted Boc-Ala-OSu and byproducts (N-hydroxysuccinimide) from the conjugated biomolecule using size-exclusion chromatography or dialysis.

Mechanism of Action

The utility of Boc-Ala-OSu in synthesis stems from two key chemical transformations: the reaction of the OSu ester with an amine to form an amide bond, and the acid-catalyzed removal of the Boc protecting group.

Amide Bond Formation

The N-hydroxysuccinimide ester is an excellent leaving group. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the OSu ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the N-hydroxysuccinimide anion and the formation of a stable amide bond.

Boc Group Deprotection

The Boc group is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.

Applications

The unique properties of Boc-Ala-OSu make it a valuable tool in several areas of research and development:

-

Peptide Synthesis: As a fundamental building block for the synthesis of peptides and proteins using Boc-SPPS.[4]

-

Drug Development: In the synthesis of peptide-based therapeutics and peptidomimetics. The alanine residue can be incorporated to modulate the pharmacological properties of a lead compound.

-

Bioconjugation: For the modification of proteins, antibodies, and other biomolecules to attach labels, drugs, or other moieties.[6]

-

Material Science: In the functionalization of surfaces and polymers with peptides to create biocompatible materials.

Conclusion

Boc-Ala-OSu is a versatile and indispensable reagent for the synthesis and modification of peptides and other amine-containing molecules. Its well-defined reactivity and the orthogonal nature of the Boc protecting group provide a robust platform for the controlled construction of complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in a variety of research and development applications.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pnas.org [pnas.org]

The Role of Boc-Ala-OSu in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core function of N-tert-butyloxycarbonyl-L-alanine-N-hydroxysuccinimide ester (Boc-Ala-OSu) in peptide synthesis. Boc-Ala-OSu is a crucial reagent for the controlled and efficient incorporation of alanine residues into a growing peptide chain. This document provides a comprehensive overview of its chemical properties, its application in solid-phase peptide synthesis (SPPS), detailed experimental protocols, and a summary of expected outcomes.

Introduction to Boc-Ala-OSu

Boc-Ala-OSu is an activated derivative of the amino acid L-alanine. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group, preventing unwanted side reactions during the peptide coupling step. The N-hydroxysuccinimide (OSu) ester is an excellent leaving group, which activates the carboxyl group of alanine for facile reaction with the free amino group of a resin-bound peptide chain. This combination of a stable protecting group and a highly reactive activated ester makes Boc-Ala-OSu a valuable tool in the Boc strategy of solid-phase peptide synthesis.

Physicochemical Properties of Boc-Ala-OSu

A clear understanding of the physicochemical properties of Boc-Ala-OSu is essential for its proper handling, storage, and application in peptide synthesis.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₈N₂O₆ | [1][2] |

| Molecular Weight | 286.28 g/mol | [1][2] |

| CAS Number | 3392-05-0 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 161-165 °C | [1] |

| Optical Activity | [α]20/D −52±3.5°, c = 2.5% in dioxane | [1] |

| Storage Temperature | −20°C | [1] |

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc strategy for SPPS is a cyclical process involving the sequential addition of Boc-protected amino acids to a growing peptide chain immobilized on a solid support (resin). The general workflow is illustrated below.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving Boc-Ala-OSu in solid-phase peptide synthesis. These protocols are based on established methods and can be adapted to specific peptide sequences and scales.

Resin Preparation and Swelling

Prior to the first coupling reaction, the solid-phase resin must be swelled to ensure optimal accessibility of the reactive sites.

Protocol:

-

Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.

-

Add a suitable solvent, typically dichloromethane (DCM) or N,N-dimethylformamide (DMF), at a ratio of 10-15 mL per gram of resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent.

Boc-Ala-OSu Coupling Reaction

This protocol describes the coupling of Boc-Ala-OSu to a deprotected amino group on the resin-bound peptide chain.

Protocol:

-

Ensure the N-terminal Boc group of the resin-bound peptide has been removed and the resin has been neutralized.

-

Dissolve Boc-Ala-OSu (1.5 to 2.0 equivalents relative to the resin substitution) in DMF.

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 to 2.0 equivalents), to the Boc-Ala-OSu solution.

-

Add the activated Boc-Ala-OSu solution to the swelled and deprotected resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Monitor the completion of the reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates the absence of free primary amines and thus, a complete coupling reaction.

-

Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

Boc Deprotection

Following the successful coupling of Boc-Ala-OSu, the Boc protecting group must be removed to allow for the next coupling cycle.

Protocol:

-

Wash the peptide-resin with DCM.

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate the mixture at room temperature for 30 minutes.

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM to remove residual TFA.

-

Proceed to the neutralization step before the next coupling cycle.

Quantitative Data and Performance

While specific yields can vary depending on the peptide sequence, resin, and coupling conditions, the use of activated esters like Boc-Ala-OSu generally leads to high coupling efficiencies. The following tables provide an overview of typical performance metrics in Boc-SPPS.

Table 1: Typical Coupling Efficiency and Purity in Boc-SPPS

| Parameter | Typical Value | Notes |

| Coupling Yield per Step | >99% | Determined by quantitative ninhydrin assay or HPLC analysis of a cleaved aliquot. |

| Crude Peptide Purity | 70-95% | Dependent on the length and sequence of the peptide. |

| Final Purity (after purification) | >98% | Achieved through preparative HPLC. |

Table 2: Comparison of Coupling Methods (Illustrative)

| Coupling Reagent/Method | Typical Reaction Time | Relative Cost | Common Side Reactions |

| Boc-Ala-OSu (pre-activated) | 2-4 hours | Higher | Minimal |

| DCC/HOBt | 2-6 hours | Lower | Racemization, formation of N-acylurea |

| HBTU/HATU | 30-60 minutes | Higher | Guanidinylation of the N-terminus |

Note: The data in these tables are illustrative and represent typical values observed in Boc-SPPS. Actual results may vary.

Logical Relationship of Boc-SPPS Cycle

The cyclical nature of solid-phase peptide synthesis using the Boc strategy is a tightly controlled sequence of chemical reactions. The logical flow of this process is depicted in the following diagram.

References

A Technical Guide to N-α-(tert-Butoxycarbonyl)-L-alanine N-hydroxysuccinimide ester (Boc-Ala-OSu)

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical data and a procedural overview for the effective use of N-α-(tert-Butoxycarbonyl)-L-alanine N-hydroxysuccinimide ester (Boc-Ala-OSu), a key reagent in peptide synthesis and bioconjugation.

Core Compound Data

Boc-Ala-OSu is a widely used amino acid derivative where the amino group of L-alanine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester. This pre-activation facilitates efficient coupling to primary amines under mild conditions.

The following table summarizes the key quantitative and identifying information for Boc-Ala-OSu.

| Identifier | Value | Reference(s) |

| CAS Number | 3392-05-0 | [1][2][3][4] |

| Molecular Weight | 286.28 g/mol | [1][4][5][6] |

| Molecular Formula | C₁₂H₁₈N₂O₆ | [1][3][6] |

| EC Number | 222-229-7 | [1][4] |

| MDL Number | MFCD00065974 | [1][4] |

| PubChem CID | 11011585 | [5] |

| Melting Point | 161-165 °C | [1] |

Mechanism of Action and Experimental Protocol

Reaction Principle:

The utility of Boc-Ala-OSu lies in the reactivity of the N-hydroxysuccinimide ester. The NHS moiety is an excellent leaving group, making the carboxyl group highly susceptible to nucleophilic attack by a primary amine (e.g., the N-terminus of a peptide or an amine-modified molecule). This reaction, known as aminolysis, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a non-nucleophilic buffer at a pH range of 7 to 9.

General Experimental Protocol for Peptide Coupling:

The following is a generalized procedure for coupling Boc-Ala-OSu to a free amine, such as an amino acid ester or the N-terminus of a resin-bound peptide.

-

Preparation of Amine Component:

-

If using a peptide on a solid support (e.g., Merrifield or Rink Amide resin), ensure the N-terminal protecting group (e.g., Fmoc) has been removed.

-

If using an amino acid ester in solution, it is typically used as a hydrochloride or trifluoroacetate salt. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to neutralize the salt in situ.

-

-

Dissolution of Reagents:

-

Dissolve Boc-Ala-OSu (typically 1.5-2.0 equivalents relative to the amine) in an anhydrous, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

In a separate vessel, dissolve or suspend the amine component in the chosen reaction solvent.

-

-

Coupling Reaction:

-

Add the Boc-Ala-OSu solution to the amine component.

-

If required, add a non-nucleophilic base (e.g., DIPEA) to maintain a slightly alkaline pH, which facilitates the deprotonation of the primary amine, increasing its nucleophilicity.

-

Allow the reaction to proceed at room temperature with gentle agitation for 1 to 4 hours.

-

-

Monitoring and Work-up:

-

Reaction completion can be monitored using a qualitative method like the ninhydrin test for solid-phase synthesis, which detects the presence of free primary amines.

-

For Solid-Phase Synthesis: Once the reaction is complete, the resin is filtered and washed thoroughly with DMF and other solvents like dichloromethane (DCM) to remove excess reagents and the NHS byproduct.

-

For Solution-Phase Synthesis: The reaction mixture is typically subjected to an aqueous work-up to remove water-soluble byproducts, followed by extraction and purification, often by column chromatography.

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the coupling of Boc-Ala-OSu to an N-terminal deprotected peptide on a solid support resin.

References

- 1. nbinno.com [nbinno.com]

- 2. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Ala-OSu | C12H18N2O6 | CID 11011585 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of Boc-Ala-OSu in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-(tert-Butoxycarbonyl)-L-alanine N-hydroxysuccinimide ester (Boc-Ala-OSu), a critical reagent in peptide synthesis and bioconjugation. Due to the general lack of publicly available quantitative solubility data for this compound, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents.

Introduction to the Solubility of Boc-Ala-OSu

Boc-Ala-OSu is an amine-reactive compound widely used to introduce a Boc-protected alanine residue onto peptides and other molecules. The solubility of Boc-Ala-OSu is a crucial parameter for reaction efficiency, purification, and overall process scalability. While specific quantitative data is scarce, general principles of "like dissolves like" and empirical evidence from related compounds suggest that Boc-Ala-OSu, a moderately polar molecule, exhibits good solubility in polar aprotic organic solvents.

Qualitative assessments indicate that N-hydroxysuccinimide (NHS) esters are often soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] Conversely, they typically have low solubility in aqueous solutions.[2] For many applications, a common practice is to dissolve the NHS ester in a minimal amount of a water-miscible organic solvent before adding it to an aqueous reaction mixture.[1]

Given the variability in experimental conditions and the lack of standardized data, it is highly recommended that researchers determine the solubility of Boc-Ala-OSu in their specific solvent systems and at their desired temperatures.

Experimental Protocol for Determining the Solubility of Boc-Ala-OSu

The following protocol provides a standardized method for determining the solubility of Boc-Ala-OSu in a given organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

Boc-Ala-OSu (solid)

-

Organic solvents of interest (e.g., DMF, DMSO, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Ethyl Acetate)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of a Saturated Solution:

-

Add a pre-weighed excess amount of solid Boc-Ala-OSu to a vial.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial and vortex vigorously for 1-2 minutes.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a set period (e.g., 24 hours), with continuous agitation to ensure saturation is reached.

-

-

Sample Clarification:

-

After the equilibration period, remove the vial from the shaker/water bath and let it stand at the same temperature to allow undissolved solids to settle.

-

Centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to further pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with a known volume of the same organic solvent in a volumetric flask. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of Boc-Ala-OSu of known concentrations in the same organic solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the concentration of Boc-Ala-OSu in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of Boc-Ala-OSu in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

The following table template is provided for researchers to systematically record their experimental solubility data for Boc-Ala-OSu.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Dichloromethane (DCM) | ||||

| Tetrahydrofuran (THF) | ||||

| Acetonitrile (ACN) | ||||

| Ethyl Acetate (EtOAc) | ||||

| Other |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Boc-Ala-OSu.

Factors Influencing Solubility and Stability

Several factors can influence the solubility of Boc-Ala-OSu in organic solvents:

-

Solvent Polarity: As a moderately polar molecule, Boc-Ala-OSu is expected to be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions.

-

Temperature: The solubility of solids in liquids generally increases with temperature, although there can be exceptions.

-

Purity of the Solute and Solvent: Impurities in either the Boc-Ala-OSu or the solvent can affect the measured solubility.

-

Moisture Content: Boc-Ala-OSu is sensitive to moisture, which can lead to hydrolysis of the N-hydroxysuccinimide ester. It is crucial to use anhydrous solvents and to minimize exposure to atmospheric moisture during experiments. Hydrolysis not only degrades the starting material but can also affect solubility measurements.[3]

Stability Considerations:

The N-hydroxysuccinimide ester functional group is susceptible to hydrolysis, particularly in the presence of water and at higher pH values.[1] While more stable in anhydrous organic solvents, gradual degradation can still occur over time. Therefore, it is recommended to use freshly prepared solutions of Boc-Ala-OSu for reactions whenever possible and to store stock solutions under anhydrous conditions at low temperatures. The stability of Boc-Ala-OSu in the chosen solvent should be considered, especially if solutions are to be stored for extended periods.

This technical guide provides a framework for researchers to systematically determine and understand the solubility of Boc-Ala-OSu. By following the outlined experimental protocol and considering the factors influencing solubility and stability, scientists and drug development professionals can optimize their reaction conditions and achieve more reliable and reproducible results.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 3. d-nb.info [d-nb.info]

An In-depth Technical Guide to Boc-Ala-OSu for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-alanine N-hydroxysuccinimide ester (Boc-Ala-OSu), a key reagent in Boc-chemistry solid-phase peptide synthesis (SPPS). It details its chemical properties, mechanism of action, and application in the synthesis of peptides, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Introduction to Boc-Ala-OSu

Boc-Ala-OSu is an amino acid derivative where the alpha-amino group of L-alanine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1][2] This dual modification makes it a valuable building block in Boc-SPPS. The Boc group is an acid-labile protecting group, while the OSu ester is a highly reactive "active ester" that facilitates efficient peptide bond formation.[3][4]

The primary function of Boc-Ala-OSu is to serve as a pre-activated monomer for the incorporation of an alanine residue onto the N-terminus of a growing peptide chain attached to a solid support.[3] The use of such activated esters was a significant advancement in peptide synthesis, offering good reactivity and yielding crystalline, stable compounds.[5][6]

Chemical and Physical Properties

A summary of the key properties of Boc-Ala-OSu is presented below. These properties are essential for handling, storage, and application in synthesis protocols.

| Property | Value | References |

| CAS Number | 3392-05-0 | [1][2][7] |

| Molecular Formula | C₁₂H₁₈N₂O₆ | [2][7][8] |

| Molecular Weight | 286.28 g/mol | [7][8] |

| Appearance | White to light yellow crystalline powder | [1][9] |

| Melting Point | 161-165 °C | [7] |

| Purity | Typically >95.0% (HPLC) | [1] |

| Storage Conditions | -20°C, desiccated | [3][7] |

Mechanism of Action in Peptide Coupling

The effectiveness of Boc-Ala-OSu in peptide synthesis stems from the N-hydroxysuccinimide ester functionality. The OSu group is an excellent leaving group, rendering the carbonyl carbon of the alanine residue highly electrophilic.

This activation facilitates a nucleophilic attack by the free primary amine of the N-terminal amino acid of the resin-bound peptide. The reaction, known as aminolysis, results in the formation of a stable amide (peptide) bond and the release of N-hydroxysuccinimide (NHS) as a water-soluble byproduct, which can be easily washed away.[10] This clean and efficient reaction is a cornerstone of SPPS.[4][11]

Role in the Boc-SPPS Workflow

Boc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain.[12][13][] The use of a pre-activated ester like Boc-Ala-OSu simplifies the coupling step, as it does not require the in-situ addition of coupling reagents like DCC or HBTU.[15]

The typical cycle involving Boc-Ala-OSu can be broken down into four main stages:

-

Deprotection: The acid-labile Boc group from the N-terminal amino acid of the peptide-resin is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[12][13]

-

Neutralization: The resulting ammonium salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to liberate the free primary amine.[16]

-

Coupling: The peptide-resin is reacted with an excess of Boc-Ala-OSu. The activated ester reacts with the free amine to form the new peptide bond.

-

Washing: The resin is thoroughly washed with solvents like DCM and DMF to remove excess reagents and the NHS byproduct, ensuring high purity before the next cycle begins.[17]

References

- 1. Boc-Ala-OSu | 3392-05-0 | TCI AMERICA [tcichemicals.com]

- 2. peptide.com [peptide.com]

- 3. 3392-05-0(Boc-Ala-OSu) | Kuujia.com [kuujia.com]

- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Boc-Ala-OSu 3392-05-0 [sigmaaldrich.com]

- 8. Boc-Ala-OSu | C12H18N2O6 | CID 11011585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google Patents [patents.google.com]

- 11. N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics_Chemicalbook [chemicalbook.com]

- 12. chempep.com [chempep.com]

- 13. csbio.com [csbio.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. bachem.com [bachem.com]

The Strategic Role of Boc-Ala-OSu in Modern Drug Discovery and Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the precise and efficient synthesis of peptides and bioconjugates is paramount. N-α-(tert-Butoxycarbonyl)-L-alanine-N-hydroxysuccinimide ester (Boc-Ala-OSu), a key building block, offers a robust and versatile tool for the incorporation of alanine residues in peptide synthesis and for the construction of complex biomolecules. This technical guide provides a comprehensive overview of the core applications of Boc-Ala-OSu, detailing its chemical properties, role in peptide synthesis, and utility in creating targeted therapeutics. This document includes detailed experimental protocols, quantitative data where available, and visual representations of key workflows and signaling pathways to empower researchers in leveraging this critical reagent for accelerated drug development.

Introduction: The Significance of Activated Amino Acids in Drug Discovery

The development of novel therapeutics, particularly in oncology and immunology, increasingly relies on peptide-based drugs and complex bioconjugates like antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). These molecules offer high specificity and potency, but their synthesis presents significant chemical challenges. The controlled, stepwise assembly of amino acids and the precise attachment of payloads to biomolecules are critical for their efficacy and safety.

Activated amino acid derivatives, such as N-hydroxysuccinimide (NHS) esters, are instrumental in this process. Boc-Ala-OSu, an NHS ester of Boc-protected L-alanine, is a stable, crystalline solid that readily reacts with primary amines under mild conditions to form a stable amide bond. This reactivity, combined with the acid-labile Boc protecting group, makes it a cornerstone reagent in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Core Chemical and Physical Properties of Boc-Ala-OSu

A thorough understanding of the physicochemical properties of Boc-Ala-OSu is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 286.28 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 161-165 °C | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Dioxane | --INVALID-LINK-- |

| Storage Conditions | -20°C, under inert atmosphere | --INVALID-LINK-- |

Role in Peptide Synthesis: A Comparative Overview

Boc-Ala-OSu is a key reagent in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). The choice between the two major SPPS strategies, Boc and Fmoc, depends on the specific requirements of the peptide being synthesized.

| Feature | Boc/Bzl Strategy (utilizing Boc-Ala-OSu) | Fmoc/tBu Strategy |

| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Deprotection | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., Piperidine) |

| Advantages | - Less prone to aggregation for hydrophobic peptides.[1] - In-situ neutralization protocols can enhance coupling yields for difficult sequences.[1] | - Milder deprotection conditions. - Orthogonal to many side-chain protecting groups. |

| Disadvantages | - Requires strong acid (e.g., HF) for final cleavage from the resin, which necessitates specialized equipment.[2] | - Fmoc group's hydrophobicity can sometimes hinder solubility. - Piperidine can cause side reactions like aspartimide formation. |

While modern coupling reagents like HATU and HBTU often offer faster reaction times and lower racemization, pre-activated esters like Boc-Ala-OSu provide a simple and clean coupling reaction with a reduced risk of side reactions associated with in-situ activation.[3] The choice of coupling strategy should be tailored to the specific peptide sequence and desired purity.

General Experimental Protocol: Dipeptide Synthesis using Boc-Ala-OSu (Solution-Phase)

This protocol describes the synthesis of a simple dipeptide, Boc-Ala-Ala-OMe, in solution.

Materials:

-

Boc-Ala-OSu

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Neutralization of Amino Acid Ester: Dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in DCM and cool the solution to 0°C in an ice bath. Add TEA or DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes.

-

Coupling Reaction: In a separate flask, dissolve Boc-Ala-OSu (1.05 eq) in DCM. Add this solution to the neutralized amino acid ester solution at 0°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-Ala-Ala-OMe.

Expected Yield: Yields for such solution-phase couplings are typically in the range of 70-90%, depending on the purity of the starting materials and the efficiency of the purification.

General Experimental Protocol: Boc-SPPS using Boc-Ala-OSu

This protocol outlines the general steps for incorporating an alanine residue into a growing peptide chain on a solid support using Boc-Ala-OSu.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Ala-OSu

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Solid-phase peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the SPPS vessel.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and then DMF.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 10% DIPEA in DMF. Wash the resin again with DMF.

-

Coupling: Dissolve Boc-Ala-OSu (2-3 equivalents relative to resin loading) in DMF and add it to the neutralized resin. Add DIPEA (1 equivalent) to facilitate the reaction.

-

Reaction Monitoring: Agitate the mixture at room temperature for 1-2 hours. The completion of the reaction can be monitored using a qualitative ninhydrin test.

-

Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Applications in Drug Discovery and Development

Boc-Ala-OSu is a versatile reagent employed in the synthesis of a variety of biologically active molecules.

Synthesis of Muramyl Dipeptide (MDP) Analogs

Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal essential structural unit of peptidoglycan responsible for the immunoadjuvant activity of bacterial cell walls.[4] Numerous analogs of MDP have been synthesized to enhance its therapeutic properties, such as increasing its immunostimulatory activity while reducing pyrogenicity. Boc-Ala-OSu is a key building block for introducing the L-alanine residue in the synthesis of these analogs.[5]

These MDP analogs are recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2), triggering a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines.

Caption: Signaling pathway of Muramyl Dipeptide (MDP) analogs via NOD2 activation.

Construction of Peptide-Drug Conjugates (PDCs)

Boc-Ala-OSu can be used to synthesize peptide linkers for peptide-drug conjugates. A prominent example is the development of conjugates of the topoisomerase I inhibitor, camptothecin, with RGD (Arginine-Glycine-Aspartic acid) peptides for targeted cancer therapy.[6] RGD peptides bind with high affinity to αvβ3 and αvβ5 integrins, which are overexpressed on the surface of many tumor cells and angiogenic endothelial cells.

The general workflow for developing such a PDC is outlined below:

Caption: General workflow for peptide-drug conjugate (PDC) discovery and development.

The intracellular signaling pathway of an RGD-camptothecin conjugate involves a multi-step process leading to apoptosis of the cancer cell:

Caption: Intracellular signaling of an RGD-Camptothecin conjugate.[5]

Bioconjugation and Linker Chemistry

Boc-Ala-OSu can serve as a component of a bifunctional linker for conjugating various molecules. The NHS ester provides a reactive handle for attachment to amine groups on proteins, peptides, or other molecules, while the Boc-protected amine can be deprotected to allow further modification.

General Protocol for Bioconjugation using an NHS Ester:

This protocol outlines a general procedure for labeling a protein with a molecule containing an NHS ester, which can be adapted for linkers incorporating Boc-Ala-OSu.

Materials:

-

Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

NHS ester-containing molecule (e.g., a linker synthesized with Boc-Ala-OSu) dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching reagent (e.g., Tris or glycine solution)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Preparation of Reagents: Prepare a stock solution of the NHS ester in DMSO or DMF. The concentration will depend on the desired molar excess for the conjugation reaction.

-

Conjugation Reaction: Add the NHS ester solution to the protein solution while gently vortexing. The molar ratio of NHS ester to protein will need to be optimized but typically ranges from 10:1 to 50:1.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Quench the reaction by adding a quenching reagent (e.g., Tris to a final concentration of 50 mM) to react with any unreacted NHS ester. Incubate for 30 minutes.

-

Purification: Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

-

Characterization: Characterize the resulting conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy if the label has a chromophore) and confirm the retention of biological activity.

Conclusion and Future Perspectives

Boc-Ala-OSu remains a highly relevant and valuable reagent in the drug discovery and development toolkit. Its stability, predictable reactivity, and compatibility with established Boc-SPPS protocols make it a reliable choice for the synthesis of a wide range of peptides. Furthermore, its application in the construction of sophisticated bioconjugates, such as PDCs, highlights its versatility and ongoing importance. As the demand for targeted therapeutics continues to grow, the strategic use of well-characterized building blocks like Boc-Ala-OSu will be crucial in accelerating the design and synthesis of the next generation of innovative medicines. Future research will likely focus on incorporating Boc-Ala-OSu into novel linker technologies with enhanced stability and controlled release properties, further expanding its utility in precision medicine.

References

- 1. bachem.com [bachem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tumor-homing peptide iRGD-conjugate enhances tumor accumulation of camptothecin for colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Peptide-Drug Conjugate Development: From Medicinal Chemistry to IND - 360 MAGAZINE - GREEN | DESIGN | POP | NEWS [the360mag.com]

An In-Depth Technical Guide to Boc-L-alanine N-succinimidyl ester: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-alanine N-succinimidyl ester (Boc-Ala-OSU) is a widely utilized amino acid derivative in the fields of peptide synthesis, bioconjugation, and drug development. This technical guide provides a comprehensive overview of its fundamental properties, reaction mechanisms, and key applications. Detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS) and protein labeling are presented, alongside quantitative data to inform experimental design. Furthermore, this guide includes visual representations of experimental workflows and logical relationships to facilitate a deeper understanding of its utility in scientific research.

Introduction

Boc-L-alanine N-succinimidyl ester is a chemical compound featuring an L-alanine core, an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, and a reactive N-hydroxysuccinimide (NHS) ester at the carboxyl terminus.[1] The Boc group provides temporary protection of the amine, preventing unwanted side reactions during chemical synthesis, while the NHS ester is a highly efficient activating group for the formation of stable amide bonds with primary amines.[2][3] This dual functionality makes Boc-Ala-OSU a versatile reagent for the controlled and stepwise synthesis of peptides and for the conjugation of the alanine moiety to various biomolecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Boc-L-alanine N-succinimidyl ester is crucial for its proper handling, storage, and application in experimental settings. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C12H18N2O6 | [1][4] |

| Molecular Weight | 286.28 g/mol | [1][4] |

| CAS Number | 3392-05-0 | [1][4] |

| Melting Point | 143-144 °C | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Optical Rotation | [α]20/D −52±3.5°, c = 2.5% in dioxane | [4] |

| Storage Conditions | −20°C, desiccated | [4] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM) |

Core Applications and Reaction Mechanisms

The primary applications of Boc-L-alanine N-succinimidyl ester stem from the reactivity of its NHS ester group with primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue.[3] This reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism to form a stable amide bond.[2]

A critical consideration in aqueous environments is the competition between the desired aminolysis and the hydrolysis of the NHS ester.[5][6] The rate of hydrolysis increases with pH, which can reduce the efficiency of the conjugation reaction.[6] Therefore, careful control of reaction conditions, particularly pH (typically maintained between 7.2 and 8.5), is essential to maximize the yield of the desired conjugate.[2]

Solid-Phase Peptide Synthesis (SPPS)

In the context of SPPS, Boc-L-alanine N-succinimidyl ester can be used to introduce an alanine residue into a growing peptide chain. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method in SPPS.[7][8]

Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.

Bioconjugation and Protein Labeling

Boc-L-alanine N-succinimidyl ester serves as a valuable reagent for the covalent modification of proteins and other biomolecules containing primary amines.[9] This process, known as bioconjugation, can be used to attach small molecules, such as fluorescent dyes or biotin, or to modify the surface of biomaterials.

Caption: Reaction of Boc-L-alanine N-succinimidyl ester with a primary amine.

Experimental Protocols

Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating an amino acid using the Boc/Bzl strategy on a solid support, such as a Merrifield resin.[10]

Materials:

-

Merrifield or PAM resin[10]

-

Boc-protected amino acids (including Boc-L-alanine N-succinimidyl ester)

-

Dichloromethane (DCM)[10]

-

Trifluoroacetic acid (TFA)[10]

-

Diisopropylethylamine (DIEA)[8]

-

Dimethylformamide (DMF)

-

Coupling reagents (e.g., HBTU, HATU - if not using the NHS ester directly)[8]

-

Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage[10]

-

Scavengers (e.g., anisole, thioanisole)[10]

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM for 20-30 minutes in a reaction vessel.[7]

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5 minutes, followed by a longer treatment of 20-25 minutes to remove the Boc protecting group.[10]

-

Washing: Wash the resin thoroughly with DCM and then isopropanol to remove residual TFA.[10]

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by treating the resin with a 10% solution of DIEA in DCM (2 x 10 minutes).[8]

-

Washing: Wash the resin with DCM to remove excess base.

-

Coupling of Boc-L-alanine N-succinimidyl ester:

-

Dissolve Boc-L-alanine N-succinimidyl ester (1.5-3 equivalents relative to the resin substitution) in DMF.

-

Add the solution to the resin and agitate at room temperature for 1-4 hours.

-

Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test. A negative result indicates complete coupling.

-

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

-

Repeat: Repeat steps 3-8 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA in the presence of scavengers.[10]

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Protein Labeling with Boc-L-alanine N-succinimidyl ester

This protocol provides a general procedure for conjugating Boc-L-alanine N-succinimidyl ester to a protein containing accessible primary amines.

Materials:

-

Protein solution in an amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-8.0)

-

Boc-L-alanine N-succinimidyl ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) and in an appropriate amine-free buffer.

-

Prepare Boc-Ala-OSU Solution: Immediately before use, dissolve Boc-L-alanine N-succinimidyl ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction:

-

Add a calculated molar excess of the Boc-Ala-OSU stock solution to the protein solution while gently vortexing. The optimal molar ratio of NHS ester to protein should be determined empirically but a starting point of 10- to 20-fold molar excess is common.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.

-

-

Quench Reaction: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. This will react with any remaining unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess Boc-L-alanine and the N-hydroxysuccinimide byproduct by purifying the labeled protein using size-exclusion chromatography, dialysis, or a desalting column.

-

Characterization: Characterize the extent of labeling using appropriate analytical techniques such as mass spectrometry.

Caption: A typical workflow for the bioconjugation of a protein with Boc-L-alanine N-succinimidyl ester.

Conclusion

Boc-L-alanine N-succinimidyl ester is a fundamental building block in modern biochemical research and drug development. Its well-defined chemical properties and predictable reactivity allow for the precise synthesis of peptides and the targeted modification of biomolecules. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this versatile reagent in their studies. As with any chemical synthesis or bioconjugation, optimization of reaction conditions for each specific application is crucial to achieving the desired outcome with high efficiency and purity.

References

- 1. Boc-Ala-OSu | C12H18N2O6 | CID 11011585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. peptide.com [peptide.com]

- 9. biotium.com [biotium.com]

- 10. chempep.com [chempep.com]

The Sentinel of Synthesis: A Technical Guide to the Boc Protecting Group

The tert-butoxycarbonyl (Boc) protecting group stands as a cornerstone in modern organic synthesis, particularly in the intricate assembly of peptides and pharmaceutical compounds. Its widespread adoption is a testament to its unique stability across a range of chemical environments and, critically, its facile and clean removal under mild acidic conditions. This technical guide provides an in-depth exploration of the fundamental principles, reaction mechanisms, and practical applications of the Boc group, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Principles of Boc Protection

The utility of the Boc group stems from its chemical nature as a carbamate.[1][2] This functional group effectively masks the nucleophilicity and basicity of amines, preventing unwanted side reactions during subsequent synthetic steps.[1] The bulky tert-butyl group also provides steric hindrance, which can influence the stereochemical outcome of nearby reactions.

The key advantages of the Boc group include:

-

Acid Lability: It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), which are mild enough to leave many other protecting groups and sensitive functionalities intact.[3]

-

Broad Stability: The Boc group is exceptionally stable in basic, nucleophilic, and reductive environments, rendering it compatible with a diverse array of synthetic transformations.[3][4][5]

-

Orthogonality: Its acid-labile nature provides excellent orthogonality with base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) and groups removed by hydrogenolysis such as Cbz (carboxybenzyl), enabling complex, multi-step syntheses with differential protection.[3][5][6]

-

Ease of Introduction: The protection of amines with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) is typically a high-yielding and straightforward reaction.[3][7]

Mechanism of Protection

The most common method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O).[8] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the Boc anhydride.[9][10] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes to the stable products carbon dioxide and tert-butanol.[9] While the reaction can proceed without a base, bases like triethylamine (TEA), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP) are often used to neutralize the protonated amine and accelerate the reaction.[5][11]

Mechanism of Deprotection

The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11][12] The deprotection mechanism is an acid-catalyzed elimination.[13] The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid.[1][14] This protonation makes the carbamate a better leaving group, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][14] The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine.[13][14] The resulting amine is then protonated by the excess acid to form the corresponding ammonium salt.[14]

The electrophilic tert-butyl cation generated during deprotection can lead to side reactions by alkylating electron-rich residues like tryptophan, tyrosine, and methionine.[13][15] To prevent these undesired modifications, "scavengers" such as anisole, thioanisole, or dithiothreitol (DTT) are often added to the deprotection mixture to trap the tert-butyl cation.[4][12][15]

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions is influenced by the substrate, solvent, base (for protection), acid (for deprotection), temperature, and reaction time. The following tables summarize typical conditions and yields for these transformations.

Table 1: N-Boc Protection of Primary Amines

| Substrate | (Boc)₂O (equiv) | Base (equiv) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| General Amines | 1.5 | TEA or DIPEA (3.0) | Water/THF (2:1) | 0 to RT | 6 h | High | [16] |

| General Amines | 2-3 | Base (1-1.5) | Various | RT or 40 | - | High | [11] |

| Benzylamine | 1.0 | - | Water/Acetone (9.5:0.5) | RT | 8 min | 98 | [16][17] |

| 3-Chloroaniline | 1.0 | - | Water | RT | 4 h | - | [16] |

| Various Amines | 1.0 | - | Water/Acetone (9.5:0.5) | RT | 8-12 min | Good to Excellent | [17] |

Table 2: N-Boc Deprotection Conditions

| Reagent(s) | Solvent | Temp. (°C) | Time | Notes | Reference(s) |

| Trifluoroacetic Acid (TFA) (25-50% v/v) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | Common and generally effective. | [11][13][18] |

| Hydrochloric Acid (HCl) (4M) | Dioxane or Ethyl Acetate | Room Temperature | 30 min - 2 h | Alternative to TFA. | [12][19] |

| p-Toluenesulfonic Acid (TsOH)·H₂O | 1,2-Dimethoxyethane (DME) | 40 | 2 h | Avoids volatile and corrosive acids. | [20] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12 - 24 h | Milder Lewis acid condition. | [8][11] |

| Montmorillonite K10 clay | 1,2-Dichloroethane | - | - | Selectively cleaves aromatic N-Boc groups. | [8] |

| Subcritical Water | Water | 150 | 1 - 6 h | "Green" catalyst-free method. | [16] |

| Thermal | Trifluoroethanol (TFE) | 150 | - | Useful in flow chemistry. | [16] |

Orthogonal Protection Strategies

A key feature of the Boc group is its utility in orthogonal protection strategies, where multiple protecting groups can be selectively removed in any order.[6] This is fundamental in the synthesis of complex molecules like peptides.[21] The most common orthogonal partner for the acid-labile Boc group is the base-labile Fmoc group.[4][18]

In a typical Fmoc/Boc strategy for solid-phase peptide synthesis (SPPS):

-

The α-amino group of the growing peptide chain is protected with an Fmoc group.

-

Reactive amino acid side chains (e.g., the ε-amino group of lysine) are protected with Boc groups.

-

The Fmoc group is removed with a mild base (e.g., piperidine) to allow for the coupling of the next amino acid.

-

The Boc groups on the side chains remain intact during the base-mediated Fmoc deprotection and are removed at the end of the synthesis during the final cleavage from the solid support using a strong acid like TFA.[18]

Experimental Protocols

Precise and reproducible experimental procedures are critical for successful synthesis. Below are detailed protocols for a typical Boc protection and a subsequent deprotection.

Protocol 1: General N-Boc Protection of a Primary Amine[16]

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate or Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and TEA or DIPEA (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF.

-

Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv) to the solution in one portion.

-

Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Once complete, remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Extract the remaining aqueous solution with ethyl acetate or DCM (3 x volume of aqueous layer).

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine. For many substrates, this procedure yields a product of high purity without further purification.

Protocol 2: General N-Boc Deprotection using Trifluoroacetic Acid (TFA)[13][18]

Materials:

-

N-Boc protected amine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

(Optional) Scavenger (e.g., anisole, 1-2% v/v)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Dissolve the N-Boc protected amine in anhydrous DCM (a concentration of 0.1 to 0.5 M is typical) in a round-bottom flask under a nitrogen or argon atmosphere.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA to the stirred solution to a final concentration of 25-50% v/v. If the substrate is sensitive to alkylation, add a scavenger.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction generates CO₂ gas, so the system should not be sealed.[8][14]

-